molecular formula C20H20FN3O3S2 B2361426 N-(4-fluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 905673-86-1

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2361426
CAS No.: 905673-86-1
M. Wt: 433.52
InChI Key: IJTMGQWKHZIUPM-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorobenzo[d]thiazole moiety and a methylpiperidinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:

    Formation of the Fluorobenzo[d]thiazole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using sulfur and halogenating agents.

    Attachment of the Methylpiperidinylsulfonyl Group: This step involves the reaction of the fluorobenzo[d]thiazole intermediate with a sulfonyl chloride derivative of methylpiperidine under basic conditions.

    Coupling with Benzamide: The final step involves coupling the intermediate with a benzamide derivative using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the thiazole moiety.

    Reduction: Reduction reactions could target the sulfonyl group or the benzamide moiety.

    Substitution: The fluorine atom on the benzothiazole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to signal transduction, metabolism, or cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
  • N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Uniqueness

The presence of the fluorine atom in N-(4-fluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide may confer unique properties such as increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic profiles compared to its chloro or bromo analogs.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-13-9-11-24(12-10-13)29(26,27)15-7-5-14(6-8-15)19(25)23-20-22-18-16(21)3-2-4-17(18)28-20/h2-8,13H,9-12H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTMGQWKHZIUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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